Strychnine sulfate pentahydrate introduces hydration variability that undermines quantitative neurobiology and chiral resolution protocols. Strychnine nitrate (CAS 66-32-0) solves this as a stable, anhydrous, water-soluble 1:1 salt. • Eliminates gravimetric errors caused by sulfate efflorescence • Enables accurate, reproducible glycine receptor antagonist stock solutions • Preferred resolving agent for bimetallic oxalate coordination networks and recalcitrant organic acids. Requires validated end-use documentation for purchase; ensure compliance with local regulations.
Strychnine nitrate (CAS 66-32-0) is the mononitrate salt of the complex indole alkaloid strychnine, widely utilized in laboratory settings as a competitive antagonist for glycine receptors and as a robust chiral resolving agent. While the free base form of strychnine is practically insoluble in aqueous media, the nitrate salt provides a highly processable, water-soluble alternative with a stable 1:1 alkaloid-to-acid stoichiometry . In procurement and material selection, this specific salt is prioritized over other forms when researchers require anhydrous stability, precise molar dosing in aqueous assays, and distinct ion-pairing behaviors necessary for the diastereomeric crystallization of complex racemic mixtures [1].
Substituting strychnine nitrate with the free base or the more common sulfate salt introduces significant workflow and reproducibility errors. Strychnine free base is practically insoluble in water (approximately 1 part in 6700), requiring manual acidification that introduces variable ionic strength into sensitive pharmacological assays [1]. Conversely, while strychnine sulfate is water-soluble, it typically crystallizes as a pentahydrate (2:1 alkaloid-to-sulfate ratio) that readily loses its water of crystallization (effloresces) upon exposure to air [1]. This variable hydration state makes the sulfate salt unreliable for precise gravimetric preparation of molar solutions. Strychnine nitrate, forming stable, anhydrous crystals with a strict 1:1 stoichiometry, eliminates these hydration-linked weighing inaccuracies and provides a distinct counter-ion profile essential for specific chiral resolutions.
The procurement of strychnine nitrate is often driven by its superior aqueous solubility profile compared to the free base. Strychnine nitrate achieves an aqueous solubility of approximately 20 mg/mL (1 in 50 parts water) at room temperature, and up to 50 mg/mL in a 1:1 water:ethanol mixture . In stark contrast, strychnine free base is highly hydrophobic, with a solubility of only ~0.15 mg/mL (1 in 6700 parts water) [1]. This quantitative difference allows the nitrate salt to be formulated into concentrated, homogeneous stock solutions for receptor binding assays without the need for harsh co-solvents or aggressive acidification.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Strychnine nitrate: ~20 mg/mL (water), 50 mg/mL (1:1 water:ethanol) |
| Comparator Or Baseline | Strychnine free base: ~0.15 mg/mL (water) |
| Quantified Difference | Over 130-fold increase in aqueous solubility |
| Conditions | Room temperature dissolution |
Enables the direct preparation of high-concentration aqueous stock solutions required for dose-response pharmacological assays.
For quantitative analytical chemistry, the hydration stability of the solid precursor is critical. Strychnine nitrate crystallizes as an anhydrous salt (MW 397.43 g/mol) that is permanent in air, maintaining a strict 1:1 alkaloid-to-acid ratio [1]. The primary procurement alternative, strychnine sulfate, exists as a pentahydrate (MW 856.98 g/mol) which readily effloresces, losing water molecules to the atmosphere [1]. This loss of water alters the effective molar mass of the bulk powder over time, leading to significant concentration errors during gravimetric solution preparation.
| Evidence Dimension | Hydration Stability |
| Target Compound Data | Strychnine nitrate: Anhydrous, stable in air (0% spontaneous water loss) |
| Comparator Or Baseline | Strychnine sulfate: Pentahydrate, prone to efflorescence (variable water loss) |
| Quantified Difference | Elimination of molar mass variability due to hydration changes |
| Conditions | Standard laboratory storage conditions (ambient air) |
Guarantees reproducible molar concentrations in analytical and biological assays by eliminating weighing errors associated with efflorescent salts.
In structural elucidation and chiroptical studies, the choice of counter-ion significantly impacts the behavior of the alkaloid in solution. Low-temperature NMR studies of strychnine nitrate in CDCl3 demonstrate that the nitrate counter-ion induces specific ion-pair formations that alter the proton chemical shifts near the aliphatic nitrogen by up to 0.3 ppm compared to other salts like the hydrochloride [1]. This distinct ion-pairing environment is leveraged to stabilize and observe minor conformers in solution that might otherwise be obscured when using the free base or chloride salts.
| Evidence Dimension | Proton chemical shift variation (aliphatic nitrogen proximity) |
| Target Compound Data | Strychnine nitrate: Induces up to 0.3 ppm shift variation |
| Comparator Or Baseline | Strychnine hydrochloride / Free base: Baseline shift profile |
| Quantified Difference | 0.3 ppm deviation due to nitrate-specific ion-pairing |
| Conditions | Low-temperature NMR in CDCl3 |
Provides a distinct spectroscopic environment necessary for resolving minor molecular conformers and confirming absolute chiral configurations.
Strychnine nitrate is specifically procured as a resolving agent for complex inorganic and organic racemates where standard bases fail to yield crystalline precipitates. For example, in the resolution of bimetallic oxalate-based 1D compounds (e.g., tris(oxalato)chromate(III) complexes), the addition of strychnine nitrate successfully precipitates the d-strychnine salt fraction first, enabling the isolation of active enantiomers with specific optical rotations (e.g.,[α]c -26.4° for the resulting K salt) [1]. The nitrate salt's specific solubility product (Ksp) and crystal packing thermodynamics drive this separation, whereas the sulfate salt often yields gums or highly soluble complexes that resist fractional crystallization.
| Evidence Dimension | Diastereomeric salt precipitation |
| Target Compound Data | Strychnine nitrate: Yields separable, crystalline d-strychnine and l-strychnine bimetallic oxalate salts |
| Comparator Or Baseline | Alternative salts: Often fail to crystallize or yield inseparable gums |
| Quantified Difference | Enables successful fractional crystallization of target enantiomers |
| Conditions | Aqueous/alcoholic fractional crystallization of bimetallic oxalates |
Allows synthetic chemists to successfully resolve challenging racemic metal complexes and organic acids that do not crystallize with other resolving agents.
Because of its unique crystallization thermodynamics and specific ion-pairing behavior, strychnine nitrate is the preferred resolving agent for separating enantiomers of bimetallic coordination complexes (such as oxalate-based networks) and recalcitrant organic acids. It succeeds in fractional crystallization protocols where the sulfate salt or free base fails to form stable, separable solid diastereomers [1].
In toxicology and neurobiology, strychnine nitrate is utilized to prepare highly accurate, stable aqueous stock solutions for glycine receptor antagonism assays. Its anhydrous nature and 1:1 stoichiometry eliminate the batch-to-batch molarity variations caused by the efflorescence typical of strychnine sulfate pentahydrate, ensuring reproducible dose-response data.
Strychnine nitrate is selected as a model compound in advanced structural elucidation workflows. The nitrate counter-ion's ability to induce significant chemical shift variations (up to 0.3 ppm) in non-polar solvents like CDCl3 allows analytical chemists to stabilize and observe minor conformers, facilitating precise absolute configuration assignments via circular dichroism and NMR [2].
Acute Toxic;Environmental Hazard